

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Aminomethyl)piperidine

Cat. No.: B1205859

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidine, a versatile bifunctional molecule, serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its structure, which incorporates a piperidine ring and a primary aminomethyl group, makes it a valuable intermediate for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(aminomethyl)piperidine**, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The fundamental molecular characteristics of **4-(aminomethyl)piperidine** are essential for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **4-(aminomethyl)piperidine**, compiled from various sources.

Property	Value	References
Molecular Formula	C ₆ H ₁₄ N ₂	[1][2][3]
Molecular Weight	114.19 g/mol	[1][2][3]
CAS Number	7144-05-0	[1][4][5]
Melting Point	24-25 °C (lit.)	[1][2][4]
Boiling Point	200 °C (lit.)	[1][3][4]
Density	0.9151 g/mL (rough estimate)	[1][3][6]
pKa	10.53 ± 0.10 (Predicted)	[1][3][6]
logP	0.13	[1][3][6]
Water Solubility	Soluble	[1][3][6]
Refractive Index (n _{20/D})	1.49 (lit.)	[1][2][3][4]
Flash Point	174 °F (78.9 °C)	[1][3]
Vapor Pressure	48.1 Pa at 25°C	[1][3][6]

Experimental Protocols

Accurate determination of physicochemical parameters is fundamental to the characterization of any chemical entity. The following sections detail the standard methodologies for measuring the key properties of **4-(aminomethyl)piperidine**.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance. For an amine like **4-(aminomethyl)piperidine**, this involves titration with a strong acid.

Methodology:

- **Sample Preparation:** A precise quantity of **4-(aminomethyl)piperidine** is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).[7] To ensure

complete dissolution, a co-solvent such as methanol may be used.[8]

- **Titration Setup:** A calibrated pH electrode is submerged in the sample solution, which is continuously stirred to ensure homogeneity. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl), is placed in a burette for incremental addition.[9]
- **Data Acquisition:** The titrant is added in small, precise volumes. After each addition, the solution is allowed to reach equilibrium, and the corresponding pH is recorded.[9]
- **Data Analysis:** A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[9] For a diamine like **4-(aminomethyl)piperidine**, two inflection points may be observed, corresponding to the pKa values of the primary and secondary amines.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its determination.[10][11]

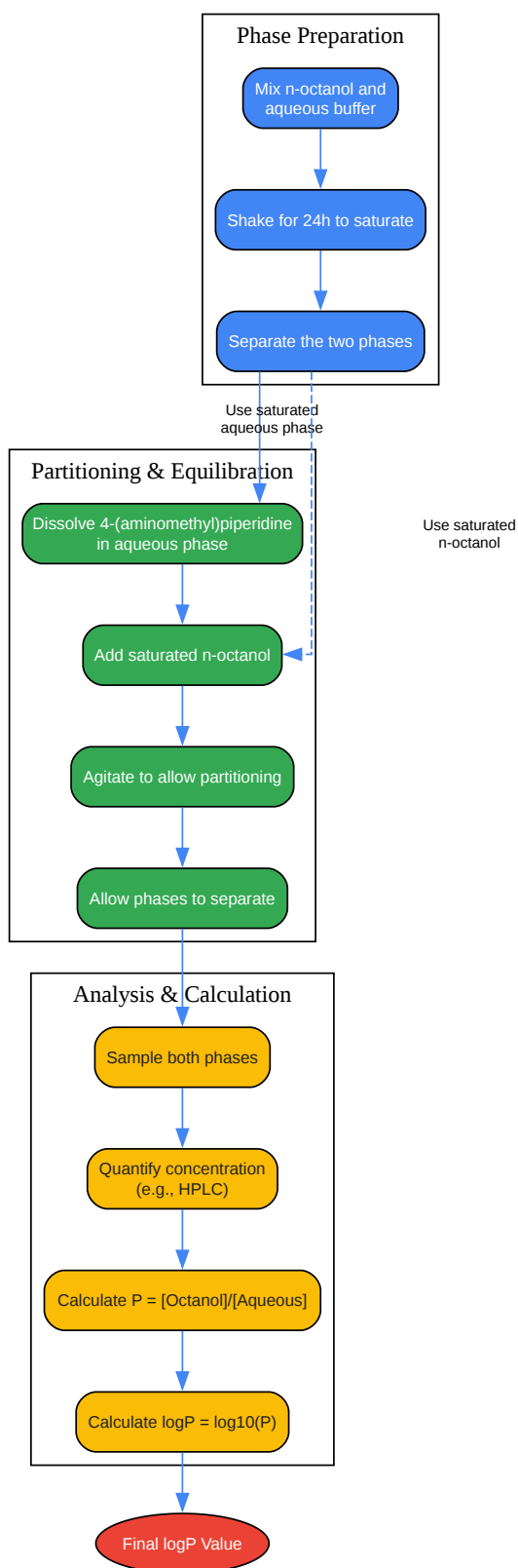
Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11][12]
- **Partitioning:** A known amount of **4-(aminomethyl)piperidine** is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added.
- **Equilibration:** The biphasic mixture is agitated (e.g., by shaking or sonicating) for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.[12] The mixture is then left undisturbed to allow for complete phase separation.
- **Quantification:** The concentration of **4-(aminomethyl)piperidine** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[13]

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the partition coefficient (logP) using the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for logP determination via the shake-flask method.

Spectral Data

Spectroscopic data is vital for the structural elucidation and confirmation of **4-(aminomethyl)piperidine**.

- ^1H NMR: Proton NMR spectra provide information on the chemical environment of the hydrogen atoms in the molecule.[\[14\]](#)
- ^{13}C NMR: Carbon NMR spectra reveal the number and types of carbon atoms present.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[\[15\]](#)
- Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present, such as N-H stretches for the amine groups and C-H stretches for the aliphatic piperidine ring.[\[15\]](#)

Stability and Reactivity

4-(Aminomethyl)piperidine is sensitive to air and should be stored under an inert atmosphere.[\[1\]](#)[\[6\]](#) As a primary and secondary amine, it will react with a variety of electrophiles, including aldehydes, ketones, and acyl chlorides, making it a versatile building block in organic synthesis.[\[1\]](#)[\[6\]](#)

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **4-(aminomethyl)piperidine**. The compiled data and outlined experimental protocols offer a valuable resource for researchers and scientists in the field of drug development and chemical synthesis, facilitating its effective use in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7144-05-0 CAS MSDS (4-(Aminomethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(aminomethyl)piperidine [stenutz.eu]
- 5. 4-(AMINOMETHYL) PIPERIDINE – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
- 15. 4-(Aminomethyl)piperidine | C₆H₁₄N₂ | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205859#4-aminomethyl-piperidine-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com